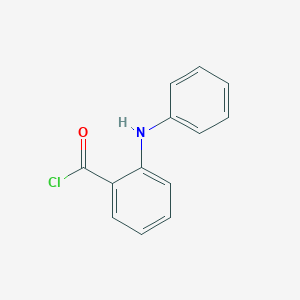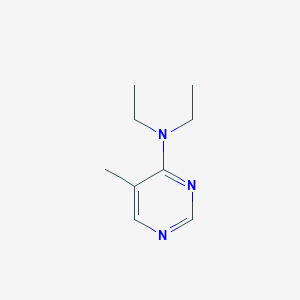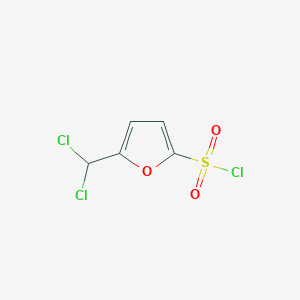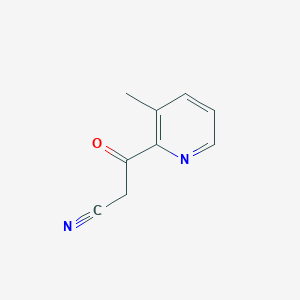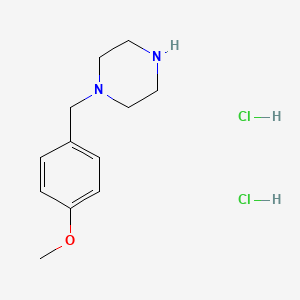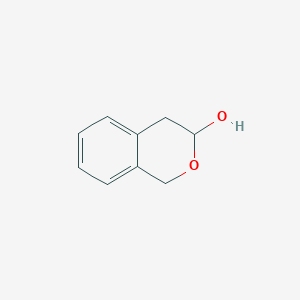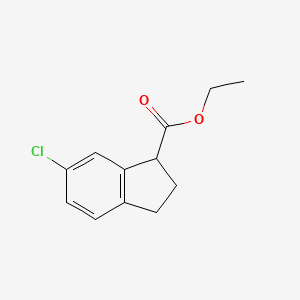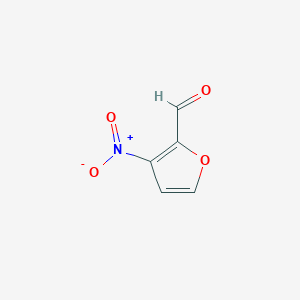
Butylmalononitrile
Overview
Description
Butylmalononitrile, also known as t-Butylmalononitrile, is a chemical compound with the molecular formula C7H10N2 . It is a flammable and reactive liquid that is soluble in organic solvents such as ethanol, ether, and chloroform.
Molecular Structure Analysis
The molecular structure of Butylmalononitrile consists of seven carbon atoms, ten hydrogen atoms, and two nitrogen atoms . The InChI code for Butylmalononitrile isInChI=1S/C7H10N2/c1-7(2,3)6(4-8)5-9/h6H,1-3H3 . Physical And Chemical Properties Analysis
Butylmalononitrile has a boiling point of 187 °C at 760 mmHg and a melting point of -32.9 °C. It has a density of 0.9±0.1 g/cm3, a boiling point of 217.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Organic Synthesis
Butylmalononitrile is used in the synthesis of various organic compounds. It acts as an intermediate in the production of 2-tert-Butyl-1,3-diaminopropane, a process involving alkylation and reduction steps (Hutchins & Maryanoff, 2003). Another application includes the chemoselective nitration of phenols using tert-butyl nitrite, demonstrating its role in creating specific functional groups in complex molecules (Koley, Colón, & Savinov, 2009).
Biochemical Research
In biochemical research, butylmalononitrile derivatives have shown diverse applications. For instance, the study of 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) has been instrumental in imaging neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Agricultural Applications
Butylmalononitrile derivatives, such as fluazifop-P-butyl, are used in agricultural settings for weed control. Their impact on soil biota and ecological processes is a subject of study in forest restoration and weed management (Scoriza et al., 2015).
Biotechnology
In biotechnological research, butylmalononitrile derivatives are explored for the production of valuable chemicals like 1,2,4-butanetriol, an essential precursor for various pharmaceuticals. Engineered microorganisms such as Escherichia coli are used to produce these compounds from renewable biomass, showcasing the integration of butylmalononitrile derivatives in sustainable chemical production (Cao et al., 2015).
Environmental Impact Studies
The environmental impact of butylmalononitrile derivatives is also a subject of study. For example, the influence of N-(n-butyl) thiophosphoric triamide on nitrous oxide emission and nitrogen use efficiency in agricultural soil is critical for understanding the ecological footprint of such compounds (Ding et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Butylmalononitrile, also known as t-Butylmalononitrile, is a chemical compound with the molecular formula C7H10N2 It’s known that nitrile-containing pharmaceuticals can enhance binding affinity to their targets .
Mode of Action
Nitrile-containing pharmaceuticals are known to interact with their targets in a way that can improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
It’s known that nitrile-containing pharmaceuticals can affect a broad range of clinical conditions .
Pharmacokinetics
Nitrile-containing pharmaceuticals are known to have enhanced pharmacokinetic profiles .
Result of Action
Nitrile-containing pharmaceuticals are known to bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Action Environment
It’s known that environmental factors can influence the action of many chemical compounds .
properties
IUPAC Name |
2-butylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-3-4-7(5-8)6-9/h7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHJYYHYSAGXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508917 | |
| Record name | Butylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylpropanedinitrile | |
CAS RN |
7391-58-4 | |
| Record name | Butylpropanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 5-Oxide](/img/structure/B1626012.png)


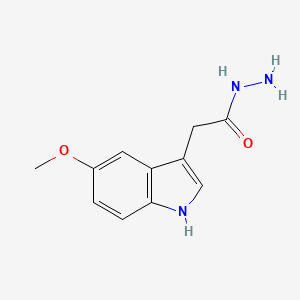
![4-Chloro-2-ethylthieno[2,3-d]pyrimidine](/img/structure/B1626018.png)
